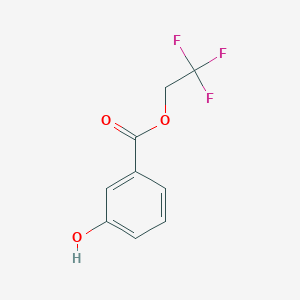

2,2,2-Trifluoroethyl 3-hydroxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2,2-Trifluoroethyl 3-hydroxybenzoate is an organofluorine ester compound combining a trifluoroethyl group (-CF₂CH₃) with a 3-hydroxybenzoate moiety. The trifluoroethyl group is known to enhance metabolic stability and alter physicochemical properties such as lipophilicity (logP) and solubility compared to non-fluorinated analogs .

Comparaison Avec Des Composés Similaires

Substituent Effects: Trifluoroethyl vs. Other Fluorinated Groups

The trifluoroethyl group distinguishes itself from other fluorinated substituents (e.g., trifluoromethyl, pentafluoroethyl) through its balance of steric bulk and electron-withdrawing effects. For example:

Key Observations :

- The trifluoroethyl group in esters (e.g., 3-hydroxybenzoate vs. sulfonate) reduces logP compared to phosphonate derivatives, enhancing water solubility .

- In triflusulfuron methyl ester, the trifluoroethoxy group on a triazine ring improves herbicidal activity by resisting metabolic degradation .

Role of Fluorine in Bioavailability and Stability

Fluorine’s electronegativity and small atomic radius enhance metabolic stability and membrane permeability. For instance:

- 3-(2,2,2-Trifluoroacetoxy)butyrate ethyl ester (): The trifluoroacetyl group improves chromatographic separation efficiency due to increased polarity and stereoelectronic effects, achieving a separation factor (α) of 1.02 at 62°C .

- 2,2,2-Trifluoroethyl 4-methylbenzenesulfonate (): The sulfonate ester’s stability under acidic conditions makes it a preferred leaving group in nucleophilic substitutions .

Propriétés

Numéro CAS |

179633-60-4 |

|---|---|

Formule moléculaire |

C9H7F3O3 |

Poids moléculaire |

220.14 g/mol |

Nom IUPAC |

2,2,2-trifluoroethyl 3-hydroxybenzoate |

InChI |

InChI=1S/C9H7F3O3/c10-9(11,12)5-15-8(14)6-2-1-3-7(13)4-6/h1-4,13H,5H2 |

Clé InChI |

ZMJPYRFGQUIKOZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)O)C(=O)OCC(F)(F)F |

SMILES canonique |

C1=CC(=CC(=C1)O)C(=O)OCC(F)(F)F |

Synonymes |

Benzoic acid, 3-hydroxy-, 2,2,2-trifluoroethyl ester |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.